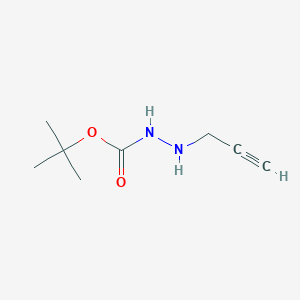

tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl N-(prop-2-ynylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h1,9H,6H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQYSBEWCMFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of a hydrazine derivative with a propargyl-containing moiety, followed by protection with a tert-butoxycarbonyl group to stabilize the hydrazine nitrogen. The key steps include:

- Formation of the hydrazine intermediate.

- Introduction of the propargyl group.

- Protection of the hydrazine nitrogen with the Boc group.

Specific Synthetic Procedure

A detailed and efficient method has been reported involving the formal reductive N–H bond insertion reaction of hydrazones with α-keto esters mediated by tris(dimethylamino)phosphine (P(NMe2)3) under mild conditions, avoiding hazardous diazo compounds and transition metals.

-

- React Cbz-protected hydrazine (benzyloxycarbonyl hydrazine) with an aldehyde or ketone to form the corresponding hydrazone.

- Example: CbzNHNH2 (5.0 mmol) in ethanol (10 mL) is reacted with the aldehyde or ketone (5.0 mmol) at reflux.

- The reaction mixture is concentrated and purified by flash chromatography to isolate hydrazones.

-

- To a solution of α-keto ester (0.25 mmol) and hydrazone (0.26 mmol) in dichloromethane (2.5 mL), add tris(dimethylamino)phosphine (0.26 mmol) slowly at 0 °C under argon.

- Stir for 5 minutes at 0 °C, then allow the mixture to warm to room temperature.

- Concentrate the reaction mixture and purify by flash chromatography or preparative thin-layer chromatography (PTLC) to obtain the N–H insertion product.

-

- The product, this compound, is isolated as a solid or oil with high purity (typically >95%).

This method provides moderate to excellent yields (75–94%) and is scalable, as demonstrated by reactions performed on up to 3 mmol scale yielding 94% product.

Reaction Conditions and Optimization

- Temperature: Initial reaction at 0 °C followed by warming to room temperature.

- Solvent: Dichloromethane (CH2Cl2) is preferred for its stability and solubility properties.

- Reagents: Tris(dimethylamino)phosphine acts as a P(III) reagent facilitating the formation of Kukhtin–Ramirez adducts, enabling the N–H insertion without diazo compounds or metals.

- Time: Reactions typically complete within 15–30 minutes.

- Atmosphere: Argon or inert atmosphere to prevent oxidation or moisture interference.

Substrate Scope and Functional Group Tolerance

The method tolerates various substituents on the hydrazone and α-keto ester components, including:

- Electron-donating groups (e.g., methoxy).

- Electron-withdrawing groups (e.g., bromo, cyano).

- Aromatic and heteroaromatic rings (e.g., pyridines, quinolines).

- Allyl, propargyl, and benzyl esters.

The reaction also accommodates cyclic acyl hydrazones and biologically active hydrazones, enabling late-stage functionalization of pharmaceuticals.

Data Table: Representative Reaction Yields and Conditions

| Entry | α-Keto Ester Substrate | Hydrazone Substrate | Product Yield (%) | Reaction Time (min) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl benzoylformate (1a) | Cbz-hydrazone (2a) | 82 | 15 | Standard conditions |

| 2 | 4-Methoxyphenyl derivative (1b) | Cbz-hydrazone (2a) | 78 | 15 | Electron-donating substituent |

| 3 | 4-Bromophenyl derivative (1c) | Cbz-hydrazone (2a) | 75 | 15 | Electron-withdrawing substituent |

| 4 | Propargyl ester (1f) | Cbz-hydrazone (2a) | 70 | 15 | Propargyl group present |

| 5 | Ethyl benzoylformate (1a) | Boc-hydrazone (2b) | 75 | 30 | Boc protecting group |

| 6 | Ethyl benzoylformate (1a) | Unprotected hydrazone (2f) | Complex mixture | 15 | Unprotected hydrazone unstable |

Conditions: CH2Cl2 solvent, P(NMe2)3 reagent, 0 °C to room temperature, argon atmosphere.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm structure; characteristic signals include Boc tert-butyl singlet (~1.4 ppm) and propargyl methylene and alkyne protons.

- IR Spectroscopy: Carbonyl stretching around 1747 cm⁻¹ and N–H stretching signals.

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks consistent with the molecular formula C8H14N2O2.

- Melting Point: Determined for solid products to assess purity.

- Chromatography: Flash column chromatography and PTLC used for purification.

Research Findings and Advantages

- The P(III)-mediated N–H bond insertion reaction offers a safer alternative to diazo compound-based methods, eliminating explosion hazards.

- The reaction proceeds under mild conditions without transition metals or harsh bases.

- Broad substrate scope and functional group tolerance enable versatile synthesis of multi-substituted hydrazones.

- The method is scalable and applicable to late-stage functionalization of pharmaceuticals, enhancing its utility in medicinal chemistry.

- The tert-butyl protecting group provides stability and ease of deprotection in downstream transformations.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety enables condensation with aldehydes to form hydrazones, a reaction critical for synthesizing functional polymers and small molecules.

Key Findings :

-

Reaction with benzaldehyde produces mono- and di-benzylidenehydrazine derivatives, with selectivity controlled by stoichiometry. Using 1 equivalent of aldehyde yields ~60% mono-hydrazone, while excess aldehyde promotes di-hydrazone formation .

-

2,4,6-Trihydroxybenzaldehyde and pentafluorobenzaldehyde react efficiently, achieving >85% hydrazone loading under mild conditions (RT, 12–24 hours) .

-

By-products include unreacted aldehyde and trace oxidation products, identified via .

Representative Reaction Conditions :

| Aldehyde | Equivalents | Time (h) | Loading (%) | By-Products |

|---|---|---|---|---|

| Benzaldehyde | 1.0 | 24 | 60 | Di-hydrazone (~10%) |

| Pentafluorobenzaldehyde | 1.0 | 12 | 92 | None detected |

| 2,4,6-Trihydroxybenzaldehyde | 1.0 | 18 | 88 | Oxidized intermediates (~5%) |

Polymerization via RAFT (Reversible Addition-Fragmentation Chain Transfer)

This compound serves as a monomer precursor for synthesizing functional polymers.

Synthetic Pathway :

-

Boc Protection : The tert-butyl group stabilizes the monomer during polymerization .

-

RAFT Polymerization : Conducted using trithiocarbonate chain-transfer agents (CTAs) in aqueous or organic solvents (e.g., DMF) at 70°C .

-

Deprotection : Acidic cleavage (HCl/dioxane) removes the Boc group, yielding poly(prop-2-yn-1-yl hydrazine carboxylate) with controlled molecular weights (~5–15 kDa) .

Optimized Conditions :

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | DMF/HO (9:1) | Improved solubility and chain growth |

| Temperature | 70°C | 80% conversion in 24 hours |

| CTA Ratio | [Monomer]:[CTA] = 50:1 | Narrow PDI (1.2–1.4) |

Nucleophilic Reactions with Electrophiles

The hydrazine group acts as a nucleophile, forming covalent bonds with biological and synthetic electrophiles.

Mechanistic Insights :

-

Protein Interaction : The hydrazine moiety targets electrophilic sites (e.g., carbonyls) in enzymes, potentially inhibiting aspartyl proteases via hydrazone formation .

-

Small-Molecule Electrophiles : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) in Michael addition reactions, enabling bioconjugation.

Alkyne-Specific Reactions

The propynyl group participates in:

Scientific Research Applications

tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for drug development.

Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.

Industry: It can be utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug development or materials science.

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkene-Substituted Derivatives

Compounds like tert-butyl 1-(2-methylbut-3-en-2-yl)hydrazine-1-carboxylate (8a/8b) () feature allyl or substituted allyl groups instead of propargyl. These derivatives are synthesized via [3,3]-sigmatropic rearrangements, yielding products like 9k–9q (e.g., 95% yield for 9k with a 4-(dimethylamino)benzylidene group) .

Aromatic Hydrazones

- tert-Butyl (E)-2-(3-phenylpropylidene)hydrazine-1-carboxylate (S18) : Synthesized with 99% yield via condensation of 3-phenylpropanal and tert-butyl hydrazinecarboxylate . The hydrazone’s conjugated π-system enhances stability compared to the propargyl analog.

- tert-Butyl 2-(4-nitrobenzylidene)-1-(2-methylbut-3-en-2-yl)hydrazine-1-carboxylate (9m) : Features electron-withdrawing nitro groups, reducing yield (61%) due to steric and electronic effects .

Benzoyl and Heterocyclic Derivatives

- tert-Butyl 2-(3-(hexyloxy)benzoyl)hydrazine-1-carboxylate (11) : Synthesized via DCC/DMAP coupling (64% yield), showcasing stability under acidic conditions .

- tert-Butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (2a–2d) : Incorporate sulfur-containing heterocycles, enhancing antimicrobial activity against Staphylococcus aureus .

Alkyl-Substituted Derivatives

- tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate (C₁₂H₁₈N₂O₂) : Features methyl and phenyl groups, emphasizing steric effects and electron donation .

Biological Activity

tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate (CAS No. 406683-19-0) is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound features a tert-butyl group, a hydrazine moiety, and an alkyne functionality, which contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 406683-19-0 |

| IUPAC Name | This compound |

The compound's structure allows it to engage in various chemical reactions, particularly those involving nucleophilic attacks on electrophilic centers in proteins.

The primary mechanism of action of this compound involves its nucleophilic nature, enabling it to interact with protein-bound electrophiles. This interaction can lead to the modification of protein functions, influencing various biochemical pathways including:

- Enzyme Inhibition/Activation : The hydrazine group can form covalent bonds with electrophilic sites on proteins, potentially inhibiting or activating enzymatic activities.

- Cell Signaling Modulation : By altering the activity of key signaling proteins, this compound may impact cellular responses and metabolism.

Cellular Effects

Research indicates that compounds similar to this compound can significantly affect cellular processes. For instance, studies have shown that hydrazine derivatives can influence:

- Gene Expression : Modifications in protein activity can lead to changes in the expression levels of various genes.

- Cellular Metabolism : By targeting metabolic enzymes, these compounds may enhance or inhibit metabolic pathways.

Antibacterial Activity

A study evaluated the antibacterial properties of hydrazine derivatives, including related compounds, against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, suggesting a potential therapeutic application for infections .

Cytotoxicity Assessments

Cytotoxicity assays have been conducted using brine shrimp (Artemia salina) to assess the safety profile of these compounds. Results indicated that while some hydrazine derivatives showed promising antibacterial effects, they also presented varying levels of cytotoxicity, highlighting the need for careful evaluation in therapeutic contexts .

Q & A

Q. What are the established synthetic protocols for preparing tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate, and what factors influence reaction yields?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting tert-butyl carbazate with propargyl bromide (or tosylate) in polar solvents like ethanol or DMF under reflux (80–100°C). Key factors include:

- Stoichiometry : A 1:1 molar ratio of tert-butyl carbazate to propargylating agent minimizes side products.

- Solvent selection : Ethanol enhances solubility, while DMF accelerates reactivity.

- Purification : Silica gel chromatography or recrystallization yields purity >95%. Reported yields range from 60–75% .

| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| tert-Butyl carbazate + Propargyl bromide | Ethanol | 80 | 3 | 71 | Silica gel chromatography |

| tert-Butyl carbazate + Propargyl tosylate | DMF | 100 | 2 | 68 | Recrystallization |

Q. Which analytical techniques reliably confirm the structure and purity of this compound?

- NMR spectroscopy : The propargyl proton appears as a triplet (δ 2.1–2.3 ppm, ¹H NMR), while the hydrazine NH resonates as a broad singlet (δ 6.8–7.2 ppm). The Boc carbonyl carbon is observed at δ 155–160 ppm (¹³C NMR) .

- HRMS : Validates molecular weight (e.g., [M+Na]+ calculated for C₈H₁₃N₂O₂: 193.0947; observed: 193.0943) .

- HPLC : C18 columns with acetonitrile/water gradients confirm purity ≥95% .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of derivatives of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals:

- The Boc group stabilizes the hydrazine moiety, reducing N–N rotational barriers by 3.2 kcal/mol compared to unprotected analogs.

- Frontier molecular orbital analysis shows HOMO localization on the propargyl group, indicating susceptibility to electrophilic attack. These insights guide the design of derivatives with tailored stability .

Q. What strategies resolve enantiomers or diastereomers in derivatives of this compound?

Q. How does the propargyl group participate in click chemistry, and what parameters optimize triazole formation?

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Conditions : CuI (5 mol%), TBTA ligand (10 mol%), THF/H₂O (4:1), 50°C for 12 hours.

- Yield : >85% with microwave irradiation (100 W, 80°C) reducing time to 30 minutes.

- Applications : Conjugation with azide-functionalized biomolecules for drug discovery .

Methodological Considerations

- Safety : While no specific hazards are reported for this compound, general precautions (glovebox use for moisture-sensitive reactions, fume hoods for volatile reagents) are recommended .

- Scalability : Multicomponent reactions (e.g., tert-butyl carbazate + propargyl bromide + aryl halides) enable gram-scale synthesis with yields >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.